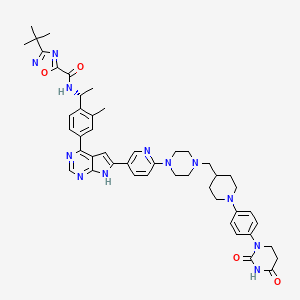

Btk-IN-29

Description

Role of BTK in Cellular Signaling Pathways

BTK acts as a key signal transducer downstream of various cell surface receptors, relaying extracellular stimuli into intracellular responses. nih.govresearchgate.netscielo.br

A central function of BTK is its involvement in the B-Cell Receptor (BCR) signaling pathway, which is critical for B cell development, activation, proliferation, and survival. frontiersin.orgfrontiersin.orgoncotarget.commdpi.comnih.govaai.orgnih.govmdpi.com Upon antigen binding to the BCR, a cascade of events is initiated, leading to the recruitment and activation of various kinases, including Lyn and Syk. oncotarget.commdpi.commdpi.com BTK is then recruited to the plasma membrane, a process often facilitated by its PH domain binding to PIP3, a product of PI3K activity. frontiersin.orgoncotarget.commdpi.commdpi.com At the membrane, BTK is phosphorylated and activated by upstream kinases like Syk. oncotarget.commdpi.comaai.org Activated BTK subsequently phosphorylates key downstream substrates, propagating the signal. mdpi.comnih.gov

Beyond the BCR, BTK is also involved in signaling downstream of other receptors crucial for both adaptive and innate immunity. These include Fc receptors (FcRs) and Toll-like receptors (TLRs). uni-ulm.dersc.orgresearchgate.netresearchgate.netmdpi.comtandfonline.comtandfonline.comnih.govdovepress.com BTK contributes to the activation of FcγR and FcεR signaling pathways in myeloid cells and mast cells, influencing processes like cytokine production and degranulation. rsc.orgashpublications.orgtandfonline.comtandfonline.comdovepress.com In the context of TLRs, which recognize microbial components, BTK regulates signaling by various TLRs (including TLR2, 3, 4, 7, 8, and 9) in macrophages, dendritic cells, and B cells, leading to the activation of transcription factors and production of cytokines. uni-ulm.defrontiersin.orgresearchgate.nettandfonline.comtandfonline.comnih.govdovepress.com BTK has also been implicated in chemokine receptor signaling. researchgate.nettandfonline.comnih.govnih.gov

BTK activation leads to the modulation of several critical downstream signaling molecules and pathways. A primary substrate of BTK is Phospholipase Cγ2 (PLCγ2). frontiersin.orgoncotarget.commdpi.comnih.govresearchgate.net Phosphorylation of PLCγ2 by BTK results in the hydrolysis of PIP2 into Diacylglycerol (DAG) and Inositol (B14025) Trisphosphate (IP3). oncotarget.commdpi.comnih.govmdpi.com IP3 triggers the release of intracellular calcium, while DAG, along with calcium, activates Protein Kinase C (PKC). oncotarget.commdpi.com These events contribute to the activation of transcription factors such as NF-κB and NFAT. oncotarget.commdpi.commdpi.comresearchgate.netfrontiersin.orgnih.gov BTK also influences the PI3K-AKT pathway, which is involved in cell survival and proliferation. oncotarget.comaai.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgnih.gov Furthermore, BTK signaling can impact the ERK1/2 MAPK pathway and the mTOR pathway, both of which regulate cell growth, proliferation, and survival. oncotarget.commdpi.commdpi.comresearchgate.netfrontiersin.orgnih.gov

Significance of BTK in Cellular Development and Function

BTK's involvement in these signaling pathways underscores its importance in the development and function of various immune cell types.

BTK is indispensable for normal B cell development, particularly at the pre-B cell stage, where it is involved in regulating IL-7 responsiveness and the activation of light chain gene rearrangements. uni-ulm.dersc.orgfrontiersin.orgfrontiersin.orgnih.govaai.orgeur.nl In mature B cells, BTK is essential for BCR-mediated proliferation, survival, and differentiation into antibody-producing plasma cells. rsc.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govaai.orgeur.nl Defects in BTK function lead to impaired B cell maturation and antibody production, as observed in XLA. uni-ulm.dersc.orgfrontiersin.org

Beyond B cells, BTK also contributes to the function of myeloid cells, including macrophages and mast cells. uni-ulm.dersc.orgashpublications.orgfrontiersin.orgmdpi.comnih.govnih.gov In these cells, BTK is involved in signaling downstream of Fc receptors and Toll-like receptors, influencing processes such as cytokine production, phagocytosis, and degranulation. uni-ulm.dersc.orgashpublications.orgresearchgate.nettandfonline.comtandfonline.comnih.govdovepress.com For instance, BTK is activated upon LPS treatment in macrophages and is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. uni-ulm.deashpublications.orgfrontiersin.orgdovepress.com

Structure

2D Structure

Properties

Molecular Formula |

C47H54N12O4 |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |

InChI |

InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1 |

InChI Key |

ZSOLMVZWDSGPDD-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)[C@@H](C)NC(=O)C9=NC(=NO9)C(C)(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)C(C)NC(=O)C9=NC(=NO9)C(C)(C)C |

Origin of Product |

United States |

The Chemical Compound Btk in 29

Rationale for BTK Inhibition as a Research Target

The central role of BTK in immune cell signaling, particularly in B cells and certain innate immune cells, provides a strong rationale for its inhibition as a research target. By modulating BTK activity, researchers aim to understand and potentially control aberrant immune responses implicated in various pathological conditions.

Dysregulation in B-Cell Pathogenesis

Dysregulation of BTK-mediated signaling is intrinsically linked to the pathogenesis of various B-cell malignancies. The BCR signaling pathway, in which BTK is a key component, is often constitutively active or dysregulated in these cancers, promoting the survival and proliferation of malignant B cells. mdpi.comnih.govpnas.orgtargetedonc.comashpublications.orgoncnursingnews.comnih.gov

Research findings highlight the dependence of certain B-cell lymphomas, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM), on BTK signaling for their survival and growth. mdpi.comnih.govashpublications.orgoncnursingnews.comtargetedonc.com Inhibition of BTK can disrupt these pro-survival signals, leading to reduced cell viability. oncnursingnews.comnih.gov Studies have shown that BTK inhibitors can attenuate the viability of MCL cells in a dose-dependent manner. oncnursingnews.com The development of BTK inhibitors has significantly impacted the treatment landscape for these malignancies, demonstrating the therapeutic potential of targeting this kinase. nih.govnih.govashpublications.orgtargetedonc.comajmc.com

Role in Inflammatory and Autoimmune Responses in Preclinical Contexts

BTK's involvement extends to inflammatory and autoimmune responses, making its inhibition a subject of research in these areas, particularly in preclinical models. Aberrant B-cell activation, autoantibody production, and the activity of innate immune cells are key features of many autoimmune and inflammatory diseases, and BTK contributes to these processes. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comajmc.comscielo.brnih.govmdpi.com

Preclinical studies utilizing animal models of autoimmune diseases have provided evidence for the role of BTK in pathogenesis and the potential of BTK inhibition. For instance, studies in murine models of systemic lupus erythematosus (SLE) have indicated that BTK is required for autoantibody production and the development of kidney disease. pnas.orgfrontiersin.orgfrontiersin.org Inhibition of BTK in these models has been shown to dampen humoral autoimmunity, reduce autoantibodies, and ameliorate manifestations like nephritis. scielo.brfrontiersin.orgfrontiersin.orgdovepress.com In models of rheumatoid arthritis (RA), BTK inhibition has demonstrated the ability to decrease inflammatory cytokine activity and suppress osteoclastic bone erosion. nih.govmdpi.com Preclinical mechanisms observed with BTK inhibitors in the context of autoimmune and inflammatory diseases include the inhibition of B-cell activation, interruption of antibody-coated cell phagocytosis, and the induction of sustained anti-inflammatory effects. researchgate.net BTK's role in signaling pathways in myeloid cells, such as those mediated by Fcγ receptors and TLRs, further supports the rationale for targeting BTK in diseases involving these cell types and pathways. frontiersin.orgnih.govaai.orgdovepress.comnih.govdovepress.com

Elucidation of Degradative Action on BTK Levels

The primary mechanism by which this compound impacts BTK activity is through inducing its degradation. This results in a reduction of total BTK protein levels within cells aacrjournals.org. Preclinical studies have demonstrated that BGB-16673 can degrade both wild-type and various mutant forms of BTK beigene.comonclive.comyoutube.comprobechem.comashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.com. This is particularly relevant for overcoming resistance mechanisms that can emerge with traditional BTK inhibitors, which often involve mutations in the BTK kinase domain onclive.comcancer.govashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.comnih.gov.

In vitro studies using TMD8 cells expressing wild-type BTK showed an IC50 value of 0.971 nM for BGB-16673 against BTK bioworld.com. The compound also displayed potent activity against different mutant BTK cell lines, with IC50 values ranging from 0.168 to 2.041 nM bioworld.com. At a concentration of 10 nM, BGB-16673 effectively degraded both wild-type and mutant BTK in the tested cell lines bioworld.com. Preliminary pharmacodynamic data from clinical studies have shown deep and sustained reductions in BTK protein levels in both peripheral blood and tumor tissue, even at the lowest tested doses onclive.comashpublications.org.

Analysis of Binding Mode and Specificity

The binding mode of this compound is characterized by its bivalent nature, simultaneously engaging BTK and an E3 ubiquitin ligase to facilitate targeted degradation.

Assessment of Degradation Induction versus Kinase Inhibition Characteristics

Unlike covalent or non-covalent inhibitors that directly block the enzymatic activity of BTK by occupying the active site, this compound functions by hijacking the cell's natural protein degradation machinery cancer.gov. This means it does not fit neatly into the classification of a covalent or non-covalent inhibitor in the traditional sense. Instead, it acts as a proximity-inducing molecule, bringing BTK and the E3 ligase together to trigger ubiquitination and degradation onclive.comcancer.govyoutube.comprobechem.comguidetopharmacology.orgashpublications.org. This mechanism allows BGB-16673 to overcome resistance mutations that affect inhibitor binding to the BTK active site, including those that confer resistance to both covalent and non-covalent BTK inhibitors onclive.comyoutube.comprobechem.comashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.com.

Investigation of Binding Site Interactions within the Kinase Domain

BGB-16673 contains a BTK-binding moiety that specifically interacts with the BTK protein cancer.govprobechem.com. While detailed structural information on the precise binding site of the BTK-binding moiety of BGB-16673 within the kinase domain is not extensively described in the search results, it is noted that it binds to non-cysteine elements of BTK youtube.com. One study suggests that BGB-16673 interacts with BTK at or around the A428 residue nih.gov. This is distinct from covalent BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib, which form a covalent bond with the cysteine 481 residue in the ATP-binding pocket beigene.comfrontiersin.orglarvol.com. The ability of BGB-16673 to degrade BTK mutants resistant to covalent and non-covalent inhibitors further supports a binding interaction that is not solely reliant on the C481 residue onclive.comyoutube.comprobechem.comashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.com.

Kinome Selectivity Profiling and Off-Target Kinase Degradation (Preclinical)

The targeted degradation approach of this compound is designed to offer improved selectivity profiles compared to some earlier generation BTK inhibitors onclive.comcancer.govyoutube.comprobechem.comashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.com. Preclinical data indicate that BGB-16673 can degrade wild-type BTK and is effective against multiple clinically relevant BTK mutations that confer resistance to covalent and non-covalent inhibitors, including C481S, V416L, M437R, T474I, C481F, C481Y, and L528W beigene.comprobechem.combeigenemedical.comashpublications.orgbeigenemedical.com. This suggests a broader spectrum of activity against resistant forms of the enzyme onclive.comyoutube.comprobechem.comashpublications.orgnih.govashpublications.orgtargetedonc.combloodcancerstoday.combeigenemedical.comashpublications.orgbeigenemedical.com. While the search results emphasize on-target degradation of BTK and its mutants, detailed comprehensive kinome-wide degradation profiling for BGB-16673 was not extensively provided. However, the mechanism of targeted degradation, being dependent on specific binding to both the target protein and the E3 ligase, inherently contributes to selectivity.

Impact on Downstream Signaling Pathways (Preclinical)

The degradation of BTK by this compound leads to a disruption of downstream signaling pathways that are dependent on BTK activity.

Inhibition of BCR Signaling in B-Cell Models

BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival beigene.comcancer.govprobechem.comashpublications.orgbeigenemedical.comashpublications.orgpatsnap.comoncologypipeline.commedchemexpress.commedchemexpress.comhematologyandoncology.net. Activation of the BCR triggers a cascade of events involving various kinases, including SYK and LYN, which ultimately leads to the activation of BTK beigenemedical.compatsnap.com. Activated BTK then phosphorylates downstream substrates, such as Phospholipase Cγ2 (PLCγ2), initiating further signaling events that impact cellular functions ashpublications.orgpatsnap.commedchemexpress.commedchemexpress.com.

Modulation of PI3K-AKT and PLCγ2 Pathways

BTK plays a crucial role in the activation of both the Phosphoinositide 3-kinase (PI3K)-AKT and Phospholipase Cγ2 (PLCγ2) signaling pathways downstream of the BCR and other receptors. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgnih.govwikipedia.orgmims.comuni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.gov Upon activation, BTK phosphorylates PLCγ2, which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). citeab.comwikipedia.orgnih.govwikipedia.orgmims.comnewdrugapprovals.orguni.lunih.govnih.gov This process leads to increased intracellular calcium mobilization and activation of Protein Kinase C (PKC), propagating the signal further downstream. citeab.comwikipedia.orgnih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orgnih.gov

Concurrently, BTK contributes to the activation of the PI3K-AKT pathway. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgnih.govwikipedia.orgmims.comuni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.govnih.govnih.govnih.goviiarjournals.orgguidetopharmacology.orguni.lu PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which helps recruit BTK to the cell membrane and is important for its activation. nih.govmims.comnih.govnih.govuni.lu The PI3K-AKT pathway is involved in cell survival, growth, and proliferation. wikipedia.orgwikipedia.orgwikidata.orgnih.govwikipedia.orgmims.comuni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.govnih.goviiarjournals.orgguidetopharmacology.orguni.lu

Effects on Transcription Factors (e.g., NF-κB, ERK1/2, NFAT, mTOR)

Downstream of the PI3K-AKT and PLCγ2 pathways, BTK signaling converges on the activation of various transcription factors and kinases crucial for cellular responses, including NF-κB, ERK1/2, NFAT, and mTOR. citeab.comwikipedia.orgwikipedia.orgmrc.ac.uknih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orguni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.gov

Activation of PLCγ2, downstream of BTK, leads to the activation of PKC and subsequent activation of the NF-κB and NFAT pathways. citeab.comwikipedia.orgmrc.ac.uknih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orguni.lunih.gov NF-κB is a key transcription factor involved in regulating genes related to cell survival, proliferation, and immune responses. citeab.comwikipedia.orgwikipedia.orgmrc.ac.ukguidetopharmacology.orgguidetopharmacology.orgnih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orguni.lunih.govamericanelements.comnih.govnih.govvulcanchem.comnih.govguidetopharmacology.orgnih.govabcam.comlipidmaps.orgresearchgate.netwikipedia.org NFAT is also a transcription factor activated by calcium signaling downstream of PLCγ2, playing a role in gene expression programs critical for B-cell activation and function. citeab.comwikipedia.orgwikipedia.orgmrc.ac.ukguidetopharmacology.orgnih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orgnih.govfrontiersin.orgnih.govamericanelements.comnih.govuni.lucenmed.comguidetomalariapharmacology.orgciteab.com

BTK also lies upstream of the MAPK/ERK signaling pathway. citeab.comwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orguni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.govnih.govabcam.comnih.govmrc.ac.ukuni.luciteab.commedicinacomplementar.com.brcellsignal.com ERK1/2 are kinases that, upon activation, translocate to the nucleus and phosphorylate transcription factors, modulating gene expression involved in proliferation and differentiation. citeab.comwikipedia.orgnih.govwikipedia.orgmims.comwikipedia.orgnewdrugapprovals.orguni.lunih.govmrc.ac.ukciteab.commedicinacomplementar.com.brcellsignal.com

Furthermore, the PI3K-AKT pathway, influenced by BTK, can activate mTOR signaling. wikipedia.orgwikipedia.orgwikidata.orgnih.govwikipedia.orgmims.comuni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.govnih.goviiarjournals.orgguidetopharmacology.orglipidmaps.orgciteab.com The mechanistic target of rapamycin (B549165) (mTOR) is a kinase that regulates cell growth, proliferation, and survival. wikipedia.orgwikipedia.orgwikidata.orgnih.govwikipedia.orgmims.comuni.lunih.govfrontiersin.orgnih.govamericanelements.comnih.govnih.govnih.goviiarjournals.orgguidetopharmacology.orgabcam.comlipidmaps.orgnih.govmrc.ac.ukciteab.com

Preclinical Efficacy Studies of Btk in 29

In Vitro Studies

In vitro studies are crucial for understanding the fundamental mechanisms by which a compound like Btk-IN-29 interacts with biological systems at the cellular and molecular level.

Inhibition of B-Cell Proliferation and Activation in Cell Lines

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs various aspects of B-cell life, including their survival, activation, and proliferation. acs.org this compound, as an inhibitor of BTK, has been investigated for its ability to interfere with these processes in B-cell lines.

Studies have shown that BTK inhibitors can effectively limit B-cell survival and proliferation. researchgate.net The activation of the BCR signaling pathway is essential for the proliferation and survival of B-cells, and by targeting BTK, this pathway is disrupted. nih.govnih.gov This disruption can halt the cell cycle, preventing the B-cells from multiplying.

Induction of Apoptosis in B-Cell Models

Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. In the context of cancer, inducing apoptosis in malignant cells is a key therapeutic goal. Research has demonstrated that the inhibition of BTK can lead to apoptosis in B-cells. nih.gov

When BTK signaling is blocked, the survival signals that B-cells rely on are cut off. mdpi.com This can lead to a reduction in anti-apoptotic proteins, such as Bcl-xL, and an increase in markers of apoptosis. nih.gov For instance, the loss of BTK has been shown to abrogate Bcl-xL responses, resulting in increased cell death. nih.gov

Modulation of Cytokine and Chemokine Production in Immune Cells

BTK is not only involved in BCR signaling but also plays a role in other immune cell signaling pathways, including those for cytokines and chemokines. nih.govnih.gov These signaling molecules are crucial for communication between immune cells and for orchestrating an immune response.

BTK inhibitors have been shown to modulate the production of various pro-inflammatory cytokines and chemokines. caymanchem.com For example, in macrophages, BTK is involved in the production of inflammatory cytokines like IL-6, TNF-α, and IL-1β. caymanchem.com By inhibiting BTK, this compound can potentially reduce the production of these inflammatory mediators. Furthermore, BTK is involved in chemokine receptor signal transduction, which is important for cell migration. nih.govresearchgate.net

Evaluation in Immortalized Cell Lines for Proliferation and Viability

Immortalized cell lines, which are cells that can be grown indefinitely in a laboratory setting, are valuable tools for cancer research. mdpi.com These cell lines allow for consistent and reproducible experiments to assess the effects of compounds on cell proliferation and viability.

The evaluation of BTK inhibitors in immortalized B-cell lymphoma cell lines has demonstrated their ability to inhibit proliferation and reduce cell viability. nih.gov The sensitivity of these cell lines to BTK inhibition can, however, depend on the specific genetic makeup of the cells, such as the status of the NF-κB pathway. nih.gov

In Vivo Studies in Disease Models (Non-Human)

In vivo studies in animal models are a critical step in preclinical research, providing insights into how a compound behaves in a whole, living organism.

Efficacy in Models of B-Cell Malignancies (e.g., Lymphoma, Leukemia Models)

The efficacy of targeting BTK has been demonstrated in various animal models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). nih.govonclive.com In these models, BTK inhibitors have been shown to inhibit tumor growth and improve survival. researchgate.netnih.gov

Constitutive activation of the BCR signaling pathway, and consequently BTK, provides a survival and proliferation advantage to neoplastic B-cells. nih.govresearchgate.net By inhibiting BTK, compounds like this compound can effectively shut down this survival signal, leading to the death of malignant B-cells. onclive.com

Efficacy in Models of Autoimmune and Inflammatory Diseases

While BTK inhibitors as a class are being investigated for the treatment of autoimmune and inflammatory diseases, specific preclinical data on the efficacy of this compound in animal models of arthritis, lupus, and multiple sclerosis are not available in the reviewed literature.

Advanced Preclinical Models

Information regarding the use and efficacy of this compound in advanced preclinical models is not detailed in the currently available scientific literature.

Utilization of Drosophila melanogaster (Btk29A Mutants) for Mechanistic Insights and Screening

The fruit fly, Drosophila melanogaster, serves as a valuable in vivo model for studying the effects of Bruton's tyrosine kinase (BTK) inhibitors. The Drosophila ortholog of human BTK is Btk29A, and loss-of-function mutations in this gene lead to distinct developmental defects. imrpress.comresearchgate.netnih.gov These mutant phenotypes can be leveraged for screening and gaining mechanistic insights into the function of BTK inhibitors.

Studies have shown that feeding wild-type Drosophila with BTK inhibitors, such as ibrutinib, can replicate the phenotypes observed in Btk29A mutants. imrpress.comresearchgate.netnih.gov This process, known as phenocopying, indicates that the inhibitor is effectively targeting the Btk29A protein in the fly. Phenotypes that have been observed include failures in the fusion of the dorsal cuticles, partial loss of wing tissue, and deregulation of germ cell production. imrpress.comresearchgate.netnih.gov

Mechanistically, Btk29A has been shown to phosphorylate the Drosophila equivalent of β-catenin, a protein named Armadillo (Arm). nih.gov This interaction is crucial for processes like germ cell development. imrpress.com The ability of BTK inhibitors to interfere with this process can be assessed in the Drosophila model. nih.gov

As of the current literature review, no specific studies have been published detailing the utilization of Drosophila melanogaster Btk29A mutants for the mechanistic investigation or screening of this compound (also known as BGB-16673 or Catadegbrutinib). However, the established methodology with other BTK inhibitors provides a clear framework for how such studies could be conducted.

Table 1: General Application of Drosophila melanogaster in BTK Inhibitor Research

| Model System | Application | Observable Phenotypes/Endpoints | Mechanistic Insight |

| Wild-type Drosophila fed with BTK inhibitor | Screening for in vivo efficacy and target engagement | - Failure of dorsal cuticle fusion- Wing tissue abnormalities- Dysregulation of germ cell production | Phenocopying of Btk29A mutant phenotype indicates on-target activity of the inhibitor. |

| Drosophila Btk29A mutants | Mechanistic studies of BTK function | - Ovarian tumors due to stabilized cystoblast proliferation- Defects in genital formation | Understanding the role of Btk29A in signaling pathways (e.g., Wnt4-β-catenin signaling). nih.gov |

| In vitro cell culture (e.g., Cos7 cells) transfected with Btk29A | Biochemical assays | Reduction in phosphorylation of BTK targets (e.g., β-catenin/Arm) | Confirmation of direct inhibitory effect on Btk29A kinase activity. nih.gov |

This table represents a generalized summary of methodologies used for other BTK inhibitors, as no specific data for this compound in Drosophila models are currently available.

Modeling of Immune System Response to BTK Inhibition

This compound (BGB-16673) is a BTK degrader, a type of bifunctional small molecule that links the target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govmedchemexpress.com To predict the clinical effects of this compound, a translational pharmacokinetic/pharmacodynamic (PK/PD) modeling approach has been utilized. nih.gov This modeling effort aimed to predict the extent of BTK protein degradation in humans based on preclinical data. nih.gov

The development of this model involved several stages:

In Vitro Analysis : The potency of this compound in inducing BTK degradation was first established in various in vitro systems, including mouse and human whole blood, and in TMD-8 tumor cells. nih.gov

In Vivo Preclinical Models : The compound's effect on BTK degradation was then confirmed in a murine TMD-8 xenograft model. nih.gov This provided crucial in vivo data on the relationship between drug concentration and BTK degradation over time.

Mechanistic PK/PD Model Development : A simplified mechanistic PK/PD model was constructed to describe the correlation between the in vitro and in vivo BTK degradation by this compound in the mouse model. nih.govresearchgate.net This model is designed to be more practically applicable in research settings compared to more complex, full mechanistic models. nih.gov

Translational Prediction : By incorporating parameters that account for species differences between mice and humans, the model was used to predict the pharmacodynamic effects in humans. researchgate.net The predictions from the model indicated that robust BTK degradation would occur in both blood and tumors within the clinical dose range. nih.gov These predictions were subsequently confirmed by observed BTK degradation in clinical studies. nih.govresearchgate.net

This translational modeling serves as a valuable tool to understand the PK/PD behavior of targeted protein degraders like this compound and increases confidence when transitioning from preclinical to clinical stages of drug development. nih.gov

Table 2: Summary of Preclinical Data Used in the PK/PD Model for this compound (BGB-16673)

| Study Type | Model System | Key Findings | Relevance to Modeling |

| In Vitro | Mouse whole blood, human whole blood, TMD-8 tumor cells | Potent degradation of BTK protein. nih.gov | Provided essential parameters for the initial model, establishing the drug's intrinsic activity. |

| In Vivo | Murine TMD-8 xenograft model | Demonstrated significant BTK degradation in a living system. nih.gov | Allowed for the correlation of drug exposure (PK) with its biological effect (PD) in a preclinical setting. |

| In Vivo | Lymphoma xenograft models (wild-type and mutant BTK) | Showed complete tumor regression and sustained response, superior to other BTK inhibitors. bioworld.comnih.gov | Validated the potent anti-tumor efficacy predicted by the degradation profile. |

Structure Activity Relationship Sar and Design Principles

Identification of Key Structural Motifs for BTK Inhibition

For traditional BTK inhibitors, key structural motifs are designed to interact with specific regions within the BTK kinase domain, particularly the ATP-binding site. probechem.comashp.orglarvol.com Covalent inhibitors, such as Ibrutinib, utilize an electrophilic warhead (like an acrylamide (B121943) group) that forms a covalent bond with a specific cysteine residue (Cys481) in the BTK active site. who.intprobechem.comdovepress.comlarvol.comfrontiersin.orgresearchgate.netlarvol.com Non-covalent inhibitors, on the other hand, rely on reversible interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking to achieve potent and selective binding. probechem.comlarvol.com

Optimization of Inhibitory Potency and Selectivity

Optimizing the potency and selectivity of BTK inhibitors involves refining the interactions between the compound and the BTK binding site while minimizing interactions with off-target kinases. medchemexpress.comfrontiersin.orgresearchgate.netlarvol.com This is typically achieved through systematic chemical modifications and evaluation of their impact on activity against BTK and a panel of other kinases. medchemexpress.comfrontiersin.orglarvol.com Achieving selectivity is crucial to reduce off-target effects and improve the safety profile of the compound. frontiersin.orgresearchgate.netlarvol.com

For PROTAC degraders like Btk-IN-29, optimization involves not only potent binding to the target protein (BTK) but also efficient recruitment of a specific E3 ligase. probechem.com The linker connecting the two ligands also plays a critical role in orienting the target protein and the E3 ligase correctly for ubiquitination to occur. probechem.com Optimization efforts for PROTACs focus on enhancing the ternary complex formation (BTK-PROTAC-E3 ligase) and promoting effective ubiquitination and degradation, which may not directly correlate with simple binding affinity to BTK alone. This compound is reported to exhibit high potency against BTK, including mutant forms resistant to traditional inhibitors. probechem.com

Analysis of Chemical Modifications and Their Impact on BTK Binding and Function

In traditional SAR studies, specific chemical groups are systematically modified to understand their contribution to binding affinity, potency, and selectivity. slideshare.netashp.org For covalent inhibitors, modifications to the electrophilic warhead or adjacent regions can influence the rate and specificity of covalent bond formation with Cys481. larvol.comguidetopharmacology.org For non-covalent inhibitors, changes to functional groups can alter hydrogen bonding, van der Waals interactions, and electrostatic interactions with amino acid residues in the binding pocket. probechem.comlarvol.comlarvol.com

For this compound, as a PROTAC, chemical modifications would likely involve alterations to the BTK-binding motif, the E3 ligase-recruiting motif, and the linker. probechem.com Modifications to the BTK-binding portion would aim to optimize affinity and specificity for BTK. Modifications to the E3 ligase-binding portion would focus on recruiting a suitable and efficiently acting E3 ligase. Alterations to the linker length, flexibility, and composition can significantly impact the formation and stability of the ternary complex and the efficiency of ubiquitination. probechem.com The reported efficacy of this compound against BTK mutants suggests that its design overcomes the limitations imposed by mutations affecting the active site binding of traditional inhibitors. probechem.com

Computational and Medicinal Chemistry Approaches in SAR Studies

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are valuable tools in medicinal chemistry and SAR studies. slideshare.netquizlet.com These methods can help predict binding modes, estimate binding affinities, and guide the design of new analogs with improved properties. quizlet.com X-ray crystallography and other biophysical techniques provide experimental validation of binding interactions and inform further design cycles. dovepress.comlarvol.comresearchgate.netlarvol.com

Medicinal chemistry approaches involve the synthesis of designed compounds and their biological evaluation to establish SAR. medkoo.comashp.org This iterative process of design, synthesis, and testing is crucial for optimizing the therapeutic properties of a compound. ashp.org For PROTACs, computational methods can assist in designing the linker and predicting the optimal geometry for ternary complex formation. quizlet.com The development of this compound likely involved a combination of these computational and synthetic medicinal chemistry efforts to arrive at a molecule capable of inducing efficient BTK degradation. patsnap.comprobechem.com

While specific data tables detailing the impact of individual chemical modifications on the potency or degradation efficiency of this compound analogs were not found in the public domain, the preclinical findings for BGB-16673 (Catadegbrutinib/Btk-IN-29) indicate successful optimization to achieve potent degradation of both wild-type and mutant BTK, leading to promising preclinical results in lymphoma models. probechem.com

Synthetic Methodologies for Btk in 29

Overview of Synthetic Routes

The development of synthetic routes for BTK inhibitors, including compounds structurally related to Btk-IN-29, often involves a series of chemical transformations to assemble the complex molecular architecture. These routes frequently utilize key coupling reactions and functional group interconversions.

The development of synthetic strategies for BTK inhibitors aims for modularity and tunability to allow for the rapid exploration of structure-activity relationships (SAR) and the synthesis of analogs. Modular synthesis involves assembling the target molecule from pre-synthesized building blocks, which can be easily varied to create diverse structures. Tunable synthesis refers to methods where the reaction outcome or the properties of the product can be adjusted by changing reaction parameters or reagents. While specific details on the modular and tunable strategies for this compound are not extensively detailed in the provided search results, the concept of developing efficient and tunable routes is a general theme in the synthesis of BTK inhibitors to facilitate drug discovery and development. acs.orgnih.govresearchgate.netrsc.orgrsc.org For example, a modular synthetic route was developed for other covalent BTK inhibitors to allow for rapid interrogation of SAR. acs.orgnih.gov Reversible covalent kinase inhibitors, a class that includes some BTK inhibitors, can have their residence time adjusted by tailoring specific parts of the molecule, demonstrating a form of tunable synthesis. researchgate.net

The synthesis of BTK inhibitors involves the identification and preparation of key intermediates that are then coupled or transformed in subsequent steps to build the final molecular structure. Common reaction steps in the synthesis of BTK inhibitors include coupling reactions, functional group modifications, and cyclizations. For instance, the synthesis of some BTK inhibitors involves palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. smolecule.comacs.org Nucleophilic aromatic substitution and Suzuki coupling have also been reported in the synthesis of related BTK inhibitors. acs.org The formation of amide bonds is another common step, often achieved through condensation reactions. nih.gov The specific intermediates and reaction steps for this compound would be defined by its unique chemical structure, which contains a complex arrangement of heterocyclic rings and functional groups, including a pyrrolo[2,3-d]pyrimidine core, piperidine, piperazine, and oxadiazole moieties. nih.gov While a direct synthetic route for this compound was not found, related BTK inhibitors' syntheses highlight the importance of key intermediates and reactions such as amination, borylation, and coupling reactions. acs.orgsci-hub.se

Process Development and Optimization for Research Scale

Process development and optimization for research scale synthesis focus on improving the efficiency, yield, purity, and reproducibility of the synthetic route to provide sufficient material for further studies. sci-hub.se

Improving reaction yields is a primary goal in process development. This involves optimizing reaction conditions such as temperature, solvent, concentration, reaction time, and the equivalents of reagents and catalysts used. For example, optimizing reaction parameters, particularly temperature, has been shown to significantly improve reaction yield in the synthesis of intermediates for other BTK inhibitors. google.com The development of improved processes for related compounds has resulted in substantially increased yields. acs.org

Controlling the generation of impurities is critical to ensure the quality and purity of the final compound. Impurities can arise from side reactions, incomplete reactions, or impurities in starting materials. Process development efforts focus on identifying potential impurities and developing strategies to minimize their formation. This can involve optimizing reaction conditions to favor the desired product, using purified starting materials and reagents, and implementing in-process controls. sci-hub.se Regioisomer impurities, which have similar physicochemical properties to the desired product, can be particularly challenging to remove and require specific purification strategies. acs.org The control of potential mutagenic impurities is also a crucial aspect of pharmaceutical process development, with guidelines in place to limit their levels. fda.govedqm.eu

Chromatography, particularly column chromatography, is a common purification technique in research scale synthesis but can be costly, time-consuming, and difficult to scale up for large-scale production. Therefore, strategies to eliminate or minimize the need for chromatography in the production process are highly desirable. sci-hub.se This can be achieved through the optimization of reaction conditions to maximize purity, the development of crystallization procedures to selectively isolate the desired product, and the use of alternative purification techniques. For example, solvent exchange followed by crystallization has been successfully used to obtain a product in high yield and purity, reducing the reliance on chromatography. acs.org Process optimization efforts for other BTK inhibitors have aimed at streamlining the process and reducing the need for chromatography. sci-hub.se

This article focuses solely on the chemical compound this compound, specifically addressing its radiosynthesis for preclinical imaging and target occupancy studies based on the provided outline.

General principles and methodologies for radiolabeling BTK inhibitors for Positron Emission Tomography (PET) imaging and target occupancy studies have been reported for other compounds. These studies highlight the value of PET imaging as a noninvasive method to assess BTK levels and engagement in living organisms with high specificity and sensitivity. mdpi.comnih.gov Radiolabeling strategies often involve the use of positron-emitting isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), which have suitable half-lives for PET imaging. nih.govnih.gov The synthesis of ¹¹C-labeled BTK inhibitors, for instance, has been explored using methods like ¹¹C-carbonylation. nih.govfrontiersin.org The goal of such radiosynthesis is to produce radiotracers with high radiochemical yield, purity, and molar activity suitable for preclinical and potentially clinical applications. nih.govfrontiersin.org

PET imaging with radiolabeled BTK inhibitors can provide valuable insights for patient selection, monitoring treatment response, and assessing target engagement and occupancy in various tissues, including the brain, spleen, kidneys, liver, and heart. mdpi.comgoogle.com These studies are crucial in drug discovery and development to understand the pharmacokinetics and pharmacodynamics of BTK inhibitors and to evaluate if the inhibitor is effectively engaging the target receptors. mdpi.comnih.gov

Despite the general information available on radiolabeling BTK inhibitors, specific details on the synthetic route, radiochemical yield, purity, and preclinical imaging data for a radiolabeled form of this compound were not found within the scope of this research.

Mechanisms of Resistance to Btk Inhibition and Strategies for Overcoming Them Preclinical/mechanistic Focus

Acquired Resistance Mechanisms

Resistance to BTK inhibitors can develop through various genetic and molecular alterations that restore or bypass the inhibited signaling pathway.

Mutations within the BTK gene are a primary driver of acquired resistance to covalent BTK inhibitors, such as ibrutinib. The most well-characterized resistance mutation is a single point mutation at cysteine 481 (C481S) within the kinase domain. glpbio.commedchemexpress.commedchemexpress.comglpbio.comdcchemicals.com Covalent BTK inhibitors form a bond with this cysteine residue, and its mutation to serine prevents this irreversible binding, thereby reducing the inhibitor's efficacy. glpbio.commedchemexpress.commedchemexpress.comglpbio.comdcchemicals.com Other mutations in the BTK gene, such as T474I and L528W, have also been identified and can contribute to resistance by affecting the inhibitor binding site or altering BTK protein conformation and activity. glpbio.commedchemexpress.commedchemexpress.comglpbio.comdcchemicals.com

Resistance can also emerge through mutations in genes encoding proteins downstream of BTK in the BCR signaling pathway. Mutations in Phospholipase C Gamma 2 (PLCG2) are notable examples. medchemexpress.commedchemexpress.comglpbio.comdcchemicals.com Activating mutations in PLCG2 can render the pathway constitutively active, bypassing the need for functional BTK signaling and thus conferring resistance to BTK inhibition. These mutations often lead to ligand-independent activation of PLCγ2, maintaining downstream signaling even when BTK is inhibited. medchemexpress.commedchemexpress.comglpbio.comdcchemicals.com

Beyond direct mutations in BTK or PLCG2, other genetic alterations can contribute to BTK inhibitor resistance. These may include chromosomal deletions, such as loss of the short arm of chromosome 8 (8p), which can affect the expression of various genes. medchemexpress.com Alterations in genes involved in NF-κB signaling, such as TRAF2, TRAF3, and CARD11, can also promote resistance by activating alternative survival pathways downstream of the BCR. medchemexpress.com Furthermore, overexpression of CCND1 (cyclin D1) can contribute to resistance by promoting cell cycle progression independently of BTK signaling. medchemexpress.com

Development of Next-Generation Inhibitors to Counter Resistance

To overcome acquired resistance, particularly the challenge posed by the C481S mutation and other resistance mechanisms, novel strategies and next-generation BTK inhibitors are being developed. Btk-IN-29 is one such compound being investigated in this context. medchemexpress.commedkoo.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.comselleck.cnmedchemexpress.comselleck.co.jpglpbio.cominvivochem.com

Unlike first-generation covalent inhibitors that target Cys481, non-covalent or reversible BTK inhibitors bind to the ATP-binding site of BTK without forming a covalent bond with Cys481. glpbio.commedchemexpress.com This mechanism allows them to retain activity against BTK with the C481S mutation and potentially other mutations affecting the covalent binding site. Examples of non-covalent BTK inhibitors include pirtobrutinib (B8146385) (LOXO-305) and CG-806 (Luxeptinib), which have demonstrated efficacy against various BTK mutations, including C481S, in preclinical and clinical studies. N-piperidine Ibrutinib hydrochloride is another reversible BTK inhibitor reported to be effective against WT BTK and C481S BTK. medchemexpress.com These inhibitors offer a promising approach to circumventing resistance mediated by covalent binding site mutations.

Based on the available information, specific preclinical evaluation data focusing solely on this compound in combination therapies for overcoming resistance to BTK inhibition could not be found within the search results.

While the mechanisms of resistance to BTK inhibitors and general strategies involving combination therapies with other agents like BCL-2 inhibitors, PI3K inhibitors, and BTK degraders are discussed in the literature onclive.comiwmf.comtargetedonc.comashpublications.orgelifesciences.orgashpublications.orgmdpi.commdpi.com, detailed research findings and data tables specifically pertaining to this compound in this context were not retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section strictly adhering to the provided outline point 6.3 and focusing solely on this compound with detailed research findings and data tables, as requested.

The PubChem CID for this compound is 166521972 nih.gov.

Future Directions in Btk in 29 Research

Exploration of Novel Therapeutic Applications in Additional Disease Models

While BTK inhibitors have demonstrated notable success in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the influence of BTK extends to other domains, including autoimmune conditions and potentially certain infectious diseases. mdpi.comnih.govnih.gov Future research on Btk-IN-29 could explore its potential therapeutic utility in a wider array of disease models beyond the currently established indications for BTK inhibitors.

Studies could delve into the effects of this compound in preclinical models of autoimmune disorders where BTK signaling is implicated, such as rheumatoid arthritis or multiple sclerosis, drawing inspiration from the promise shown by other BTK inhibitors in these areas. mdpi.comnih.govnih.gov The involvement of BTK in innate immunity and inflammatory responses also suggests potential applications in diseases linked to pathogenic microorganisms, an area ripe for investigation with this compound. nih.gov Furthermore, considering that BTK inhibition can modulate the tumor microenvironment, studies examining the impact of this compound on tumor-infiltrating immune cells and in models of solid tumors, even those not characterized by Btk expression, could unveil novel therapeutic applications. oncotarget.com

Advanced Mechanistic Studies on this compound Binding and Cellular Impact

Achieving a more profound understanding of the molecular interactions between this compound and BTK, as well as its precise effects on cellular signaling pathways, is paramount for optimizing its therapeutic potential. Future studies should aim to meticulously characterize the binding kinetics and thermodynamics of this compound with both the wild-type form of BTK and its various mutated variants. Given the emergence of resistance mutations, particularly at the C481 residue, detailed investigations into this compound's capacity to inhibit or bind to these resistant forms would be exceptionally valuable. nih.govnih.govnih.gov

Advanced studies could employ techniques such as X-ray crystallography or cryo-electron microscopy to determine the high-resolution co-crystal structure of this compound in complex with BTK, offering critical insights into the specific interaction sites and the conformational changes induced upon binding. acs.org Further cellular-level research could utilize techniques like phosphoproteomics and other systems biology approaches to comprehensively map the downstream signaling pathways affected by this compound inhibition across diverse cell types, including B cells and myeloid cells. oncotarget.commdpi.com Investigating the influence of this compound on pathways involved in BTK protein degradation, potentially through exploring PROTAC-based strategies, represents another promising avenue for advanced mechanistic studies. nih.govnih.gov

Further Refinement of Synthetic Methodologies for Research Scale and Analog Generation

The development of efficient and scalable synthetic routes for this compound is crucial for supporting extensive preclinical research and potential future clinical translation. Future research should focus on optimizing existing synthetic methods to enhance yields, reduce production costs, and minimize environmental impact. acs.org This could involve exploring alternative reagents, catalysts, and reaction conditions.

Developing robust synthetic methodologies capable of producing this compound on a larger research scale is essential to provide sufficient material for comprehensive in vivo studies and detailed biochemical and cellular assays. theses.cz Moreover, refined synthetic approaches will facilitate the systematic creation of this compound analogs. The synthesis and evaluation of analogs with subtle structural modifications can provide invaluable data on structure-activity relationships (SAR), potentially leading to the identification of compounds with improved potency, selectivity, pharmacokinetic profiles, or the ability to circumvent resistance mechanisms. mdpi.com

Integration of Computational Approaches in Drug Discovery and Biomarker Identification

Computational methods are increasingly integral to modern drug discovery and development pipelines. nih.govscienceopen.com Integrating these approaches into this compound research can accelerate the understanding of its properties and guide future investigations.

Computational studies, such as molecular docking and molecular dynamics simulations, can offer predictive insights into the binding modes and affinities of this compound to its primary target, BTK, as well as potential off-targets. nih.govscienceopen.com These methods can also be employed to virtually screen large libraries of compounds to identify novel chemical scaffolds or analogs possessing desired binding characteristics. nih.gov

Furthermore, computational approaches can be instrumental in identifying pharmacodynamic and predictive biomarkers for this compound activity. plos.orgnih.gov By analyzing extensive biological datasets, computational models can help pinpoint molecular signatures or pathways that are modulated by this compound inhibition, which could serve as valuable biomarkers for assessing target engagement, therapeutic efficacy, or predicting patient response. plos.org The integration of computational modeling with experimental data will be critical for achieving a more comprehensive understanding of this compound's pharmacological profile and for guiding its future development.

Q & A

Q. How should researchers address discrepancies in this compound's off-target effects reported in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.